molecular formula C18H25BrCl3N3OS B11938349 N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide CAS No. 304443-83-2

N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide

Cat. No.: B11938349
CAS No.: 304443-83-2
M. Wt: 517.7 g/mol
InChI Key: YQMSMCUOIYLKPZ-UHFFFAOYSA-N
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Description

N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide is a complex organic compound characterized by the presence of a bromophenyl group, a thioxomethyl group, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-bromophenylamine with carbon disulfide to form the corresponding thioxomethyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Bromophenyl)amino)-3-methylbutan-1-ol
  • N-(1-{[(2-Bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

304443-83-2

Molecular Formula

C18H25BrCl3N3OS

Molecular Weight

517.7 g/mol

IUPAC Name

N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]nonanamide

InChI

InChI=1S/C18H25BrCl3N3OS/c1-2-3-4-5-6-7-11-15(26)24-16(18(20,21)22)25-17(27)23-14-10-8-9-13(19)12-14/h8-10,12,16H,2-7,11H2,1H3,(H,24,26)(H2,23,25,27)

InChI Key

YQMSMCUOIYLKPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br

Origin of Product

United States

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